
1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole: is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by its unique structure, which includes a boron-nitrogen ring with ethyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole typically involves the reaction of boron trihalides with organic ligands under controlled conditions. One common method involves the reaction of boron trichloride with ethyl and methyl-substituted organic compounds in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-nitrogen ring to more reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of substituted boron-nitrogen heterocycles.
科学的研究の応用
Chemistry: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole is used as a precursor in the synthesis of other boron-containing compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of boron-containing compounds. These compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications in electronics and optoelectronics.
作用機序
The mechanism of action of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole involves interactions with various molecular targets The boron-nitrogen ring structure allows for unique electronic interactions, which can influence the compound’s reactivity and stability
類似化合物との比較
- 1,3,4,5-Tetramethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
- 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
Uniqueness: this compound is unique due to its specific ethyl and methyl substituents, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different electronic properties and reactivity patterns, making it valuable for specific research and industrial applications.
特性
CAS番号 |
114211-60-8 |
|---|---|
分子式 |
C13H26B2 |
分子量 |
204.0 g/mol |
IUPAC名 |
1,3,4,5-tetraethyl-2,2-dimethyl-1,3-diborole |
InChI |
InChI=1S/C13H26B2/c1-7-11-12(8-2)15(10-4)13(5,6)14(11)9-3/h7-10H2,1-6H3 |
InChIキー |
MBNMGMQABGTMJN-UHFFFAOYSA-N |
正規SMILES |
B1(C(=C(B(C1(C)C)CC)CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


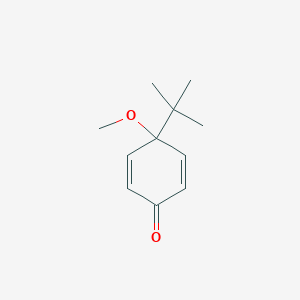

![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
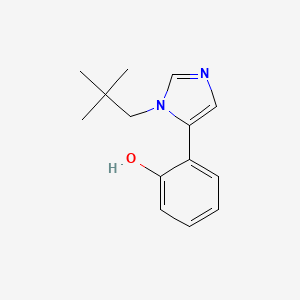
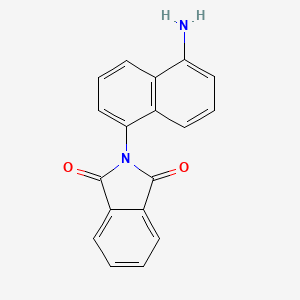
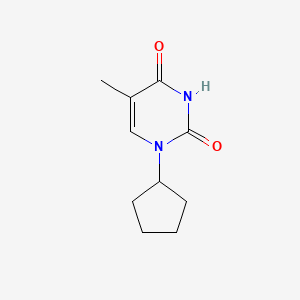

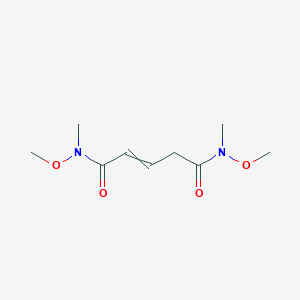
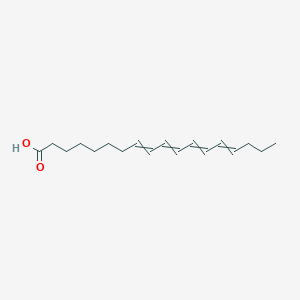
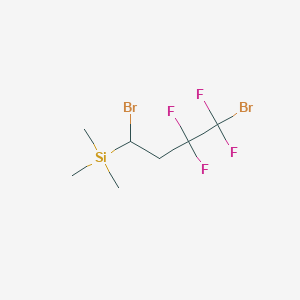

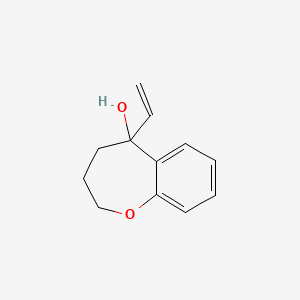
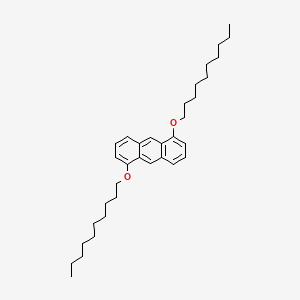
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
